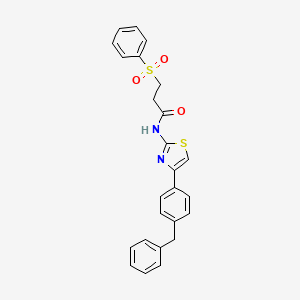

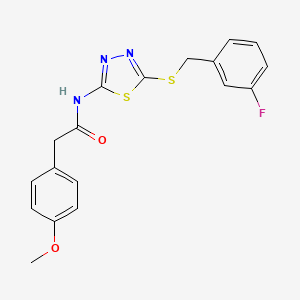

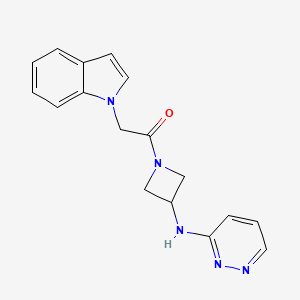

![molecular formula C11H9NO3 B2551173 1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione CAS No. 67851-71-2](/img/structure/B2551173.png)

1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Catalytic Asymmetric Synthesis

The synthesis of 1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione and its analogues has been explored through various catalytic methods. One such method involves the catalytic asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione] via a double intramolecular C-H insertion process. This process utilizes dimethyl 2,2'-methylenebis(alpha-diazo-beta-oxobenzenepropanoate) and is catalyzed by dirhodium(II) tetrakis[N-phthaloyl-(R or S)-tert-leucinate], achieving optical activity up to 80% ee .

Multicomponent Synthesis Approach

Another synthesis approach is the FeCl3 catalyzed multicomponent synthesis of hexahydropyrimidines and its spiro analogues. This method involves a one-pot reaction of 1,3-dicarbonyl compounds, amines, and formaldehyde, leading to the formation of spiro compounds with indane-1,3-dione. Remarkably, this reaction condenses six molecules to form six new covalent bonds, demonstrating high atom economy and providing an easy access to the desired spiro compounds .

Molecular Structure Analysis

The molecular structure of related spiro compounds has been studied extensively. For instance, the synthesis and structural study of N-ethylnortropane-3-spiro-5'-oxazolidine-2',4'-dione and its hydrochloride have been conducted. The crystal and molecular structures were determined using X-ray diffraction, IR, Raman, 1H NMR, and 13C NMR methods. The study found that the crystalline structure is maintained in D2O solution, and a protonation equilibrium was observed, allowing for the calculation of the percentages of two isomers .

Chemical Reactions Analysis

In terms of chemical reactions, an efficient methodology for the oxidative addition reaction of various aldehydes with 1,3-dicarbonyl compounds has been demonstrated. This reaction selectively affords spiro dihydrofuran and cyclopropane derivatives, promoted by molecular iodine and dimethylaminopyridine under mechanical milling conditions. The products were obtained in good to excellent yields, and a possible mechanism for this unusual reaction process has been proposed .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione, the methodologies and structural analyses presented contribute to a deeper understanding of the properties of similar spiro compounds. The studies demonstrate the importance of catalysis, multicomponent reactions, and structural determination in the synthesis and analysis of complex organic molecules, which can be extrapolated to the analysis of the physical and chemical properties of the compound .

科学的研究の応用

Convenient Synthesis and Derivative Formation

- A study highlighted a convenient synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,2′-indenes] derivatives via a three-component reaction, demonstrating the utility of this compound class in synthesizing functionalized spiro compounds with high diastereoselectivity (Guo-liang Shen et al., 2016).

- Research on the synthesis of cyclopentane, indene, and fluorene spiro-derivatives outlines the pharmacological interest in these series, providing a foundation for further exploration of their applications (E. Gálvez et al., 1983).

Catalysis and Multi-Component Reactions

- A report on FeCl3 catalyzed aminomethylation at the α-position of β-dicarbonyl compounds presents an efficient method for synthesizing hexahydropyrimidines and its spiro analogues, illustrating the compound's role in facilitating complex chemical reactions (C. Mukhopadhyay et al., 2011).

Novel Families of Spiro(oxazolidinediones)

- The creation of novel families of spiro(oxazolidinediones) was discussed, showcasing the compound's versatility in generating diverse chemical structures with potential therapeutic applications (J. Wrobel & A. Dietrich, 1994).

Aldose Reductase Inhibitors

- Spiro oxazolidinediones derived from ring aralkyl ketones were identified as potent aldose reductase inhibitors, indicating potential for diabetes-related complications treatment (R. Schnur et al., 1982).

Molecular Structure and Vibrational Study

- A molecular structure and vibrational study on 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione provided insights into the reactivity and polarity differences between the molecules, contributing to understanding their behavior in chemical reactions (O. Prasad et al., 2010).

将来の方向性

The future directions for research on “1,3-dihydro-2’H,4’H-spiro[indene-2,5’-[1,3]oxazolidine]-2’,4’-dione” and similar compounds could involve exploring their potential applications in medicine, given the high biological activity of spiro compounds . Additionally, further studies could focus on developing more efficient synthesis methods and investigating the compound’s mechanism of action.

特性

IUPAC Name |

spiro[1,3-dihydroindene-2,5'-1,3-oxazolidine]-2',4'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-11(15-10(14)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIOWBSKFZKRLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC13C(=O)NC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

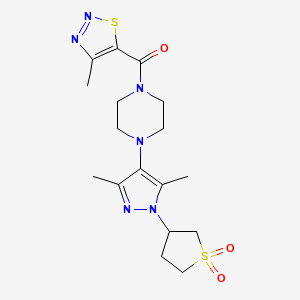

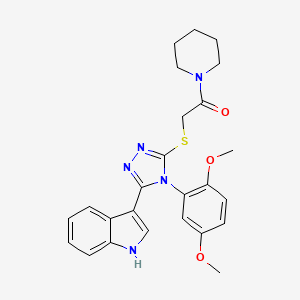

![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)

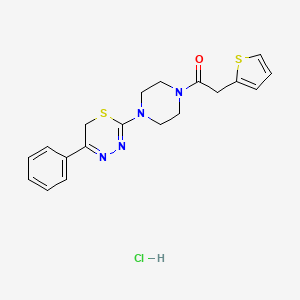

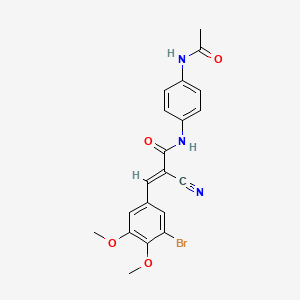

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

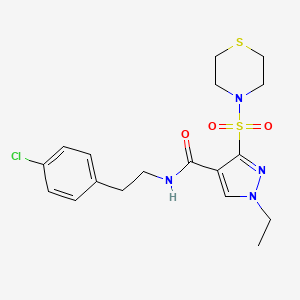

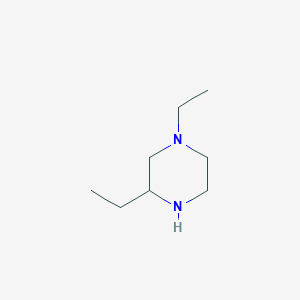

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)